4-(2-Methoxyethoxy)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOHXVHUGFEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31961-02-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31961-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70288717 | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-89-0, 31961-02-1 | |
| Record name | NSC57376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Pathways
Established Synthetic Routes for 4-(2-Methoxyethoxy)-4-oxobutanoic Acid
The synthesis of this compound is predominantly accomplished through the ring-opening esterification of succinic anhydride (B1165640). This method is efficient and straightforward. For more complex molecular architectures, multi-step pathways can be employed.
Esterification of Succinic Anhydride with Methoxyethanol
The most direct route to this compound is the reaction of succinic anhydride with 2-methoxyethanol (B45455). This reaction involves the nucleophilic attack of the hydroxyl group of 2-methoxyethanol on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a monoester and a carboxylic acid functionality.
The reaction can often proceed without a catalyst, particularly at elevated temperatures. However, to increase the reaction rate and improve yield, a catalyst is often employed. Both acid and base catalysts can be utilized. The use of a catalyst facilitates the reaction, allowing it to proceed under milder conditions. The general reaction is as follows:
Succinic Anhydride + 2-Methoxyethanol → this compound
This one-step synthesis is highly efficient, with some analogous reactions reporting yields of over 97%. acs.org
Multi-Step Organic Transformations for Target Compound Synthesis
While direct esterification is the most common method, multi-step synthetic pathways can also be designed to produce this compound. These routes may be employed to build more complex molecules where the succinate (B1194679) monoester is a key intermediate.
One such pathway could involve the initial synthesis of a cholesterol hemisuccinate, which is then reacted with thionyl chloride to form an acyl chloride. This intermediate can then be reacted with a polyethylene (B3416737) glycol monomethyl ether to yield the desired ester linkage. A similar multi-step process has been described for the synthesis of polyethylene glycol monomethyl ether cholesterol succinate derivatives. google.com This method, while more complex, offers versatility in constructing larger, functionalized molecules.
Precursor Chemistry and Starting Material Utilization
The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The key starting materials are succinic anhydride and a suitable source for the methoxyethoxy group, typically polyethylene glycol monomethyl ether (mPEG).
Role of Polyethylene Glycol Monomethyl Ether (mPEG) as a Precursor
Polyethylene glycol monomethyl ether (mPEG) is a versatile polymer that can be used as the precursor for the methoxyethoxy group. For the synthesis of this compound, the simplest mPEG, 2-methoxyethanol (where the number of ethylene (B1197577) glycol units, n, is 1), is the direct reactant.
mPEGs are readily available in various molecular weights, allowing for the synthesis of a range of related monoesters with varying PEG chain lengths. The hydroxyl end-group of mPEG is the reactive site for the esterification reaction with succinic anhydride. The synthesis of PEG diacids by reacting PEG with succinic anhydride is a well-documented process, highlighting the utility of this reaction class. umich.edu
Application of Succinic Anhydride in Esterification Reactions
Succinic anhydride is a cyclic dicarboxylic anhydride that is a widely used precursor in organic synthesis. Its high reactivity towards nucleophiles, such as alcohols, makes it an ideal starting material for the preparation of mono- and di-esters.
In the context of synthesizing this compound, the anhydride ring of succinic anhydride is opened by 2-methoxyethanol. This reaction is a form of acylation and is a common strategy for introducing a succinyl group into a molecule. The esterification of succinic anhydride has been successfully demonstrated with a variety of alcohols, including fatty alcohols and phenols, often with high yields. acs.orgcore.ac.uk
Optimization of Synthetic Conditions and Yield Enhancements
To maximize the yield and purity of this compound, the optimization of synthetic conditions is essential. Key parameters that influence the outcome of the esterification reaction include the choice of catalyst, reaction temperature, and the molar ratio of the reactants.
Research on analogous esterification reactions of succinic anhydride provides valuable insights into optimizing the synthesis. For instance, in the esterification of succinic anhydride with p-cresol, the use of an Al³⁺-montmorillonite clay catalyst was found to be effective. core.ac.uk The molar ratio of the alcohol to the anhydride also significantly impacts the yield, with an excess of the alcohol often favoring the formation of the ester. core.ac.uk
Microwave-assisted synthesis has also been explored for the esterification of succinic acid, demonstrating the potential for rapid and high-yield reactions. nih.govresearchgate.net The optimization of parameters such as microwave power, reaction time, and catalyst concentration can lead to significant improvements in conversion and selectivity. nih.govresearchgate.net
Below are interactive data tables illustrating the effect of different reaction parameters on the yield of analogous esterification reactions.
Table 1: Effect of Molar Ratio on Ester Yield in the Esterification of Succinic Anhydride with p-Cresol
| Molar Ratio (p-Cresol:Succinic Anhydride) | Yield (%) |
| 2:1 | 65 |
| 3:1 | 75 |
| 4:1 | 78 |
Data derived from analogous reactions described in the literature. core.ac.uk
Table 2: Optimization of Reaction Conditions for the Synthesis of Alkenyl Succinic Anhydrides
| Temperature (°C) | Molar Ratio (Maleic Anhydride:Methyl Esters) | Yield (%) |
| 220 | 1.2 | <55 |
| 235 | 1.35 | <55 |
| 240 | 1.5 | >70 |
| 250 | 1.7 | >70 |
Data derived from analogous reactions using maleic anhydride. core.ac.uk
Solvent Selection and Reaction Environment Influence
The choice of solvent is critical in the synthesis of this compound as it can significantly influence the reaction rate, yield, and the formation of byproducts. The reaction involves the nucleophilic attack of the hydroxyl group of 2-methoxyethanol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
The polarity of the solvent plays a crucial role in this process. While the reaction can proceed without a solvent, particularly at elevated temperatures, the use of a solvent is generally preferred to ensure homogeneity and facilitate heat transfer. A range of organic solvents can be employed, with the selection often guided by the desired reaction temperature and the solubility of the starting materials.
For instance, in related esterifications of succinic anhydride, solvents such as toluene (B28343) and chlorobenzene (B131634) have been utilized, particularly in Friedel-Crafts type reactions where a Lewis acid catalyst is employed. google.comgoogle.com However, for the direct alcoholysis with 2-methoxyethanol, less reactive and polar aprotic solvents may be advantageous. The solubility of succinic anhydride in various organic solvents has been studied, which can inform the choice of the reaction medium.
The reaction environment, including temperature and pressure, also exerts a considerable influence. The esterification of succinic acid with various alcohols has been investigated under different conditions, including microwave irradiation, which has been shown to accelerate the reaction. researchgate.net The temperature is typically controlled to balance the rate of reaction with the potential for side reactions, such as the formation of the diester.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
|---|---|---|---|
| Toluene | 111 | 2.4 | Commonly used in related acylation reactions. |
| Dichloromethane (DCM) | 40 | 9.1 | A polar aprotic solvent, suitable for reactions at or near room temperature. |
| Tetrahydrofuran (THF) | 66 | 7.5 | A polar aprotic ether that can solvate both reactants. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can promote the reaction. |
Catalyst and Reagent System Effects on Reaction Efficiency
The efficiency of the synthesis of this compound can be significantly enhanced by the use of appropriate catalysts. While the reaction can proceed thermally, the presence of a catalyst accelerates the rate of reaction, often allowing for milder reaction conditions and improved yields.
Both acidic and basic catalysts can be employed for the ring-opening esterification of succinic anhydride. Lewis acids, such as aluminum chloride, are commonly used in Friedel-Crafts acylation reactions involving succinic anhydride. google.comgoogle.com However, for the direct reaction with an alcohol, solid acid catalysts are often preferred due to their ease of separation from the reaction mixture. One such example is the use of Amberlyst 15®, a sulfonic acid-functionalized resin, which has been successfully used in the partial esterification of succinic anhydride with ethanol (B145695). researchgate.net
The choice of catalyst can also influence the selectivity of the reaction, favoring the formation of the mono-ester over the diester. The reaction efficiency is also dependent on the molar ratio of the reactants. An excess of the alcohol, 2-methoxyethanol, can drive the reaction towards the formation of the diester, while a stoichiometric or slight excess of the succinic anhydride can favor the mono-ester.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Reported Efficiency in Similar Reactions |
|---|---|---|---|
| None (Thermal) | N/A | High temperature (e.g., >100°C) | Generally lower yields and longer reaction times. |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Inert solvent (e.g., chlorobenzene) | Effective in Friedel-Crafts reactions. google.comgoogle.com |
| Amberlyst 15® | Solid Acid (Sulfonic Resin) | Reflux in excess alcohol | High conversion for partial esterification of succinic anhydride. researchgate.net |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic amounts at moderate temperatures | Commonly used for esterification, but can lead to side reactions. |
Isolation and Purification Techniques for Research-Grade Material
The isolation and purification of this compound are crucial steps to obtain a material of high purity suitable for research purposes. The purification strategy typically involves a combination of extraction, washing, and crystallization or distillation.
Following the completion of the reaction, the crude product is often a mixture of the desired mono-ester, unreacted starting materials, the catalyst (if not a solid catalyst), and potentially some diester byproduct. The initial workup procedure usually involves removing the catalyst by filtration if it is a solid. If a homogeneous catalyst is used, it may be removed by washing with an appropriate aqueous solution.
The acidic nature of the carboxylic acid group in the target molecule allows for a straightforward purification by acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified with a strong acid, such as hydrochloric acid, to re-protonate the carboxylate and precipitate the desired this compound.
For obtaining research-grade material, further purification is often necessary. Recrystallization from a suitable solvent or solvent mixture is a common technique. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.
Alternatively, if the compound is a liquid or has a low melting point, vacuum distillation can be an effective purification method. This technique separates compounds based on their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition of the product.
The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its chemical structure and identify any residual impurities.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the precise structure of 4-(2-Methoxyethoxy)-4-oxobutanoic acid can be confirmed.
The methylene (B1212753) protons of the succinic acid backbone (HOOC-CH₂-CH₂-COO-) are expected to appear as two distinct triplets, a result of spin-spin coupling with each other. The protons closer to the carboxylic acid group are anticipated to be slightly downfield compared to those adjacent to the ester linkage due to differing shielding effects. The methylene protons of the ethoxy group (-O-CH₂-CH₂-O-) are also predicted to present as two triplets. The protons on the carbon adjacent to the ester oxygen will likely resonate at a lower field than those next to the ether oxygen. The methyl protons of the methoxy (B1213986) group (-O-CH₃) are expected to appear as a sharp singlet, being the most shielded protons in the molecule. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, although its position can be highly variable and dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10-12 | Broad Singlet |
| -O-CH₂- (ester) | ~ 4.2 | Triplet |
| -O-CH₂- (ether) | ~ 3.6 | Triplet |
| -CH₂- (ester adjacent) | ~ 2.7 | Triplet |
| -CH₂- (acid adjacent) | ~ 2.6 | Triplet |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six unique carbon atoms.
The carbonyl carbons of the carboxylic acid and the ester groups are predicted to appear at the most downfield positions due to the strong deshielding effect of the double-bonded oxygen atoms. The methylene carbons of the succinic acid backbone will have distinct chemical shifts, as will the methylene carbons of the ethoxy group. The carbon of the methoxy group is expected to be the most shielded and therefore will appear at the most upfield position in the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~ 178 |
| C=O (Ester) | ~ 172 |
| -O-CH₂- (ether) | ~ 70 |
| -O-CH₂- (ester) | ~ 64 |
| -OCH₃ | ~ 59 |
| -CH₂- (ester adjacent) | ~ 31 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, cross-peaks would be expected between the two methylene groups of the succinic acid backbone and between the two methylene groups of the ethoxy chain, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the singlet at ~3.3 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~59 ppm in the ¹³C NMR spectrum, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connections across quaternary carbons (like the carbonyl carbons) and heteroatoms. For instance, correlations would be expected between the protons of the ester-adjacent methylene group (~4.2 ppm) and the ester carbonyl carbon (~172 ppm), as well as the ether methylene carbon (~70 ppm). Similarly, the methoxy protons (~3.3 ppm) would show a correlation to the adjacent ether methylene carbon (~70 ppm).
Collectively, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its carboxylic acid and ester functional groups.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. Two strong, sharp absorption bands are expected in the carbonyl stretching region. The C=O stretch of the carboxylic acid is predicted to appear around 1700-1725 cm⁻¹, while the C=O stretch of the ester group is expected at a slightly higher wavenumber, around 1735-1750 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester and ether linkages in the fingerprint region (1000-1300 cm⁻¹), as well as various C-H bending and rocking vibrations.
Predicted FT-IR Characteristic Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Ester | C=O Stretch | 1735-1750 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Ester/Ether/Acid | C-O Stretch | 1000-1300 |
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
Predicted Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Methylene/Methyl | C-H Symmetric Stretch | 2850-2950 |
| Ester/Carboxylic Acid | C=O Stretch | 1700-1750 |
| Methylene | CH₂ Scissoring/Bending | 1400-1470 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar, thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer. This method typically produces intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight.
For this compound, with a molecular weight of 176.17 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 177.18. It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at an m/z of around 199.16, particularly if sodium salts are present in the sample or solvent. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 175.16.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID), provide valuable structural information. The fragmentation of this compound is expected to occur at the ester and ether linkages, as well as involving the carboxylic acid group.
Predicted Fragmentation Pattern in Positive Ion Mode ([M+H]⁺, m/z ≈ 177.18):
A plausible fragmentation pathway for the protonated molecule would involve cleavage of the ester and ether bonds. The following table outlines potential characteristic fragment ions.
| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss |
| 117.03 | Succinic acid fragment ion | C₄H₅O₃ |
| 101.06 | Methoxyethoxy carbonyl ion | C₅H₉O₃ |
| 75.04 | Methoxyethanol fragment ion | C₄H₄O₄ |
| 59.04 | Methoxyethyl ion | C₅H₈O₄ |
This data is predictive and based on general principles of mass spectrometry.
High-resolution mass spectrometry (HRMS) provides the measurement of an ion's mass with very high accuracy, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a compound.
The theoretical exact mass of the protonated molecule of this compound ([C₇H₁₃O₅]⁺) can be calculated by summing the exact masses of its constituent atoms.
Calculation of Theoretical Exact Mass:
7 Carbon atoms (¹²C) = 7 × 12.000000 = 84.000000
13 Hydrogen atoms (¹H) = 13 × 1.007825 = 13.101725
5 Oxygen atoms (¹⁶O) = 5 × 15.994915 = 79.974575
Total Exact Mass ([M+H]⁺) = 177.07575 Da
An experimental HRMS measurement that corresponds to this theoretical value within a narrow mass tolerance (typically < 5 ppm) would provide strong evidence for the elemental formula C₇H₁₂O₅.
| Ion | Elemental Composition | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₇H₁₃O₅⁺ | 177.07575 |
| [M+Na]⁺ | C₇H₁₂O₅Na⁺ | 199.05769 |
| [M-H]⁻ | C₇H₁₁O₅⁻ | 175.06119 |
This data is theoretical and serves as a reference for experimental verification.
Advanced Spectroscopic Integration with Computational Methods
The integration of experimental spectroscopic data with computational chemistry methods offers a powerful approach to structural elucidation. soton.ac.ukacs.org Computational tools, particularly Density Functional Theory (DFT), can be used to predict and rationalize mass spectrometric fragmentation patterns. researchgate.netnih.gov
For this compound, DFT calculations could be employed to model the structure of the precursor ion and calculate the energies of various fragmentation pathways. soton.ac.ukresearchgate.net This can help in assigning the observed fragment ions in the ESI-MS/MS spectrum to specific chemical structures and understanding the underlying fragmentation mechanisms. By comparing the computationally predicted fragmentation patterns with the experimental data, a higher level of confidence in the structural assignment can be achieved. nih.govacs.org This synergy is particularly valuable for distinguishing between isomeric structures, where mass spectral data alone might be ambiguous.
Computational models can also predict other spectroscopic properties, which can be correlated with experimental data for a comprehensive structural confirmation. This integrated approach reduces ambiguity and provides a more robust structural elucidation than relying on a single analytical technique.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. bsu.by By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, energy, and reactivity. For a molecule like 4-(2-Methoxyethoxy)-4-oxobutanoic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d), would provide fundamental insights into its chemical nature. bsu.by
Geometry Optimization and Conformational Analysis
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms—the molecule's ground-state conformation. This compound possesses several rotatable single bonds, leading to a complex conformational landscape with multiple energy minima.
Computational studies on the related succinic acid have shown that it can exist in different conformations, with the gauche form being predominant in the gas phase and the planar form favored in the solid state. researchgate.net A comprehensive conformational analysis of this compound would involve systematically rotating the bonds along its backbone to identify all stable conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. It is expected that intramolecular hydrogen bonding between the carboxylic acid proton and the ether or ester oxygen atoms could play a significant role in stabilizing certain folded conformations.
Table 1: Hypothetical Relative Energies of Plausible Conformers of this compound This table is illustrative and represents the type of data that would be generated from a conformational analysis. Actual values require specific calculations.
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|---|
| 1 (Global Minimum) | Extended Chain | 0.00 | ~180° |
| 2 | Gauche Fold | 1.5 | ~60° |
| 3 | Hydrogen-Bonded Fold | 0.8 | ~75° |
Vibrational Frequency Predictions and Spectroscopic Correlation
DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. bsu.by These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and the ester groups, and the C-O-C stretches of the ether linkage. Comparing the calculated frequencies (often uniformly scaled to correct for systematic errors) with an experimental spectrum allows for a detailed confirmation of the molecular structure. mdpi.com For example, studies on succinic acid have assigned the characteristic carbonyl (C=O) stretching vibrations to the region around 1700-1725 cm⁻¹. researchgate.netchalcogen.ro
Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound This table illustrates expected data. Precise frequencies and assignments would result from DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | ~3450 | Broad, Strong |
| C-H stretch | Aliphatic | ~2950 | Medium |
| C=O stretch (acid) | Carboxylic Acid | ~1760 | Very Strong |
| C=O stretch (ester) | Ester | ~1735 | Very Strong |
| C-O-C stretch | Ether | ~1120 | Strong |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
An FMO analysis of this compound would reveal the spatial distribution of these orbitals. The HOMO is expected to have significant density on the oxygen atoms of the carboxylic acid and ether groups, indicating these are likely sites for electrophilic attack. The LUMO would likely be centered on the carbonyl carbons, particularly the carboxylic acid carbon, identifying them as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 3: Hypothetical Quantum Chemical Descriptors for this compound This table presents typical quantum chemical parameters derived from DFT calculations. The values are for illustrative purposes.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 6.3 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.15 eV |
| Electronegativity (χ) | Ability to attract electrons | 3.65 eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can model how this compound behaves in different environments, such as in a solvent or near a surface, revealing information inaccessible through static DFT calculations.
Investigation of Molecular Interactions and Adsorption Modes
MD simulations excel at characterizing the non-covalent interactions that govern molecular recognition and assembly. For this compound, simulations could model its interaction with various surfaces or other molecules. This is particularly relevant for understanding its potential behavior as a coating, surfactant, or corrosion inhibitor. Simulations can quantify the interaction energy, identify the primary interaction sites (e.g., hydrogen bonding from the acid group, dipole interactions from the ester and ether), and predict the preferred orientation (adsorption mode) of the molecule on a given substrate. Studies on dicarboxylic acids, for example, have used MD to probe their structure and interactions at aqueous aerosol interfaces. nih.govumd.edu
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can profoundly influence a molecule's structure and function. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects. A simulation of this compound in water would reveal the structure of its hydration shell and the specific hydrogen bonding networks formed between the molecule and surrounding water. These interactions can stabilize certain conformers over others, meaning the conformational landscape in solution could be very different from that in the gas phase. By observing the dynamic fluctuations and conformational transitions in solution, one can gain a more realistic understanding of the molecule's behavior and the accessibility of its reactive sites in a chemical reaction.
Quantum Chemical Calculations for Reaction Pathway Prediction
Quantum chemical calculations are instrumental in predicting the likely reaction pathways for a molecule like this compound. These computational methods allow for the exploration of the potential energy surface of a reaction, identifying transition states and intermediates to elucidate reaction mechanisms and predict reaction kinetics and thermodynamics.
For a molecule with both an ether and a carboxylic acid functional group, theoretical studies would typically focus on reactions such as esterification, decarboxylation, and ether cleavage under various conditions. Density Functional Theory (DFT) is a common and powerful method used for these predictions. By calculating the energies of reactants, products, and transition states, a reaction profile can be constructed.
Table 1: Hypothetical Reaction Pathway Analysis using DFT
| Reaction Type | Computational Method | Basis Set | Key Findings (Predicted) |
|---|---|---|---|
| Acid-Catalyzed Esterification | DFT (B3LYP) | 6-311++G(d,p) | Prediction of activation energy barriers for the formation of the tetrahedral intermediate and subsequent water elimination. |
| Thermal Decarboxylation | DFT (M06-2X) | cc-pVTZ | Determination of the transition state geometry and the energy required for the cleavage of the C-C bond, indicating the thermal stability of the molecule. |
This table is illustrative and based on standard computational approaches for similar molecules, as direct studies on this compound are not available.
Computational Modeling of Surface Interactions
The interaction of carboxylic acids with metal oxide surfaces is a critical area of study, particularly for applications in catalysis, coatings, and nanomaterials. Computational modeling provides molecular-level insights into these interactions.
The adsorption of carboxylic acids onto titanium dioxide (TiO₂) surfaces is a widely studied phenomenon, relevant to dye-sensitized solar cells and photocatalysis. The carboxylic acid group of this compound would be the primary anchoring group to the TiO₂ surface.
Computational studies, typically using periodic DFT calculations, can model the adsorption process on different crystal facets of TiO₂, such as anatase (101) or rutile (110). These models can predict the most stable adsorption configurations. Common binding modes for carboxylic acids on TiO₂ include:
Monodentate Ester-like: One carboxylate oxygen binds to a surface titanium atom.
Bidentate Bridging: The two carboxylate oxygens bind to two adjacent surface titanium atoms.
Bidentate Chelating: Both carboxylate oxygens bind to the same surface titanium atom.
The presence of the methoxyethoxy group could influence the adsorption geometry and the electronic properties of the molecule-surface system through steric effects or weak interactions.
Table 2: Predicted Adsorption Geometries on Anatase TiO₂(101)
| Adsorption Mode | Predicted Adsorption Energy (kJ/mol) | Key Interatomic Distances (Å) (Predicted) |
|---|---|---|
| Monodentate Ester-like | -80 to -120 | O-Ti: ~2.1 |
| Bidentate Bridging | -150 to -200 | O-Ti: ~2.2 - 2.3 |
Note: The energy and distance values are typical ranges observed in computational studies of similar carboxylic acids on TiO₂ and are not specific experimental data for this compound.
Understanding the energetics of ligand binding is crucial for predicting the stability and dynamics of the molecule on the surface. The adsorption energy, as mentioned in the table above, is a key parameter calculated to determine the strength of the interaction.
Ligand exchange processes, where the adsorbed molecule is replaced by another species (e.g., solvent molecules or other adsorbates), can also be modeled. By calculating the energy changes associated with these exchange reactions, the relative binding affinities and the dynamic behavior of the surface-adsorbate system can be predicted. For instance, the exchange with a simple solvent molecule like water can be modeled to understand the stability of the adsorbed layer in an aqueous environment.
These computational approaches provide a powerful framework for understanding the chemical behavior of this compound at a molecular level, guiding experimental work and the design of materials with tailored properties.
Reaction Mechanisms and Chemical Reactivity
Esterification Reactions Involving the Carboxylic Acid Group
The terminal carboxylic acid moiety of 4-(2-Methoxyethoxy)-4-oxobutanoic acid is readily available for esterification reactions. This transformation is typically achieved by reacting the compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the corresponding diester. masterorganicchemistry.com
For example, the reaction with ethanol (B145695) (CH₃CH₂OH) would produce 1-ethyl 4-(2-methoxyethyl) succinate (B1194679). The rate and yield of such reactions are influenced by factors like temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsresearchgate.netresearchgate.net Increasing the alcohol-to-acid ratio generally improves the ester yield. researchgate.net
| Reactant Alcohol | Product (Diester) | Typical Conditions |
|---|---|---|
| Methanol | 1-methyl 4-(2-methoxyethyl) succinate | Excess Methanol, H₂SO₄ (cat.), Heat |
| Ethanol | 1-ethyl 4-(2-methoxyethyl) succinate | Excess Ethanol, H₂SO₄ (cat.), Heat |
| Propanol | 1-propyl 4-(2-methoxyethyl) succinate | Excess Propanol, H₂SO₄ (cat.), Heat |
Reactions of the Ester Functionality within the Butanoic Acid Backbone
While the IUPAC name "4-oxobutanoic acid" might imply a ketone, in this molecule, the "oxo" group at position 4 is part of the ester functionality (-COO-). The reactivity of this ester group is distinct from that of a ketone.
Reduction Pathways and Stereoselective Transformations
The ester group can be reduced to an alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. The reduction of both the ester and the carboxylic acid groups would yield 1,4-butanediol (B3395766) and 2-methoxyethanol (B45455). Selective reduction of the ester in the presence of the carboxylic acid is challenging and would require protection of the acid group, for instance, by converting it to a silyl (B83357) ester first.
While chromium(II) sulfate (B86663) is known for the mild reduction of α,β-unsaturated esters to saturated esters, its application for the reduction of the carbonyl group in a saturated ester like this is not standard. orgsyn.org
Enolate Chemistry and Carbon-Carbon Bond Formation
The carbon atoms alpha (α) to the ester carbonyl group (C2 and C3) possess acidic protons. msu.edumasterorganicchemistry.com These protons can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent to form an enolate. Esters are significantly less acidic than ketones, requiring potent bases for enolate formation. msu.edumasterorganicchemistry.com
The resulting enolate is a powerful carbon nucleophile and can participate in various carbon-carbon bond-forming reactions. acs.org For example, it can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. This is a common strategy for elaborating the carbon skeleton of succinate derivatives. acs.org The Stobbe condensation is another key reaction involving succinate esters, where the enolate condenses with ketones or aldehydes to form alkylidene succinic acids or their monoesters. drhnsp.org This reaction is initiated by a base abstracting an α-hydrogen, followed by an aldol-type addition to the carbonyl compound. drhnsp.org
| Reaction Type | Electrophile | Product Type | Base |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkyl substituted succinate | LDA, NaH |
| Acylation | Acyl Chloride (RCOCl) | α-Acyl substituted succinate | LDA, NaH |
| Stobbe Condensation | Aldehyde/Ketone (R₂C=O) | Alkylidene succinic acid monoester | KOt-Bu, NaH, NaOEt |
Ethereal Linkage Reactivity and Stability
The 2-methoxyethoxy group contains an ether linkage (C-O-C). Ethers are generally chemically stable and unreactive towards many reagents, which is why they are often used as protecting groups in organic synthesis. oup.com However, this linkage can be cleaved under specific, typically harsh, conditions.
Cleavage of the ether bond usually requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or boron trichloride (BCl₃) can also be employed to cleave methoxy (B1213986) groups, particularly on aromatic systems. nih.gov Additionally, specific reagents have been developed for the cleavage of 2-methoxyethoxymethyl (MEM) ethers, a structure closely related to the side chain in the title compound. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic anhydride (B1165640) can cleave MEM ethers under mild, nearly neutral conditions. oup.comresearchgate.net
Derivatization Strategies via Functional Group Interconversions
The presence of a carboxylic acid and an ester allows for numerous derivatization strategies to introduce new functional groups.
Introduction of Amino, Acrylate (B77674), and Nitroso Groups
Amino Groups: An amino group can be introduced starting from the terminal carboxylic acid. One common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide (B81097) (via the acyl chloride or a mixed anhydride). Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to yield a primary amine with the loss of one carbon atom. Alternatively, the carboxylic acid can be converted to an amide, which is then subjected to a Hofmann rearrangement (using bromine and a strong base) to produce the amine. A derivative of succinic acid, daminozide, is a dicarboxylic acid monohydrazide formed from the condensation of succinic acid with 2,2-dimethylhydrazine. wikipedia.org
Acrylate Groups: The introduction of an acrylate group can be accomplished through several routes. One approach involves converting the carboxylic acid to a β-hydroxy acid derivative, which can then be dehydrated to form the α,β-unsaturated acrylate system. google.com Alternatively, the carboxylic acid can be reacted with acryloyl chloride under specific conditions to form a mixed anhydride or to esterify a hydroxyl group introduced elsewhere in the molecule. google.com For example, 4-(2-(methacryloyloxy)ethoxy)-4-oxobutanoic acid is a known derivative where the alcohol part of the ester is further esterified with methacrylic acid. bldpharm.com
Nitroso Groups: A nitroso group (-N=O) can be introduced at the α-carbon to the ester via the enolate. libretexts.org After forming the enolate with a strong base, it can be reacted with a nitrosating agent, such as a nitrite (B80452) ester (e.g., amyl nitrite) or nitrosonium tetrafluoroborate, to form an α-nitroso ester. libretexts.org This reaction is more commonly performed on compounds with more acidic α-protons, such as β-dicarbonyl compounds. organicreactions.orgwikipedia.org Monoesters are generally not reactive enough for this transformation without other activating groups. organicreactions.org
Synthesis of Chiral Analogs and Stereochemical Control
The synthesis of enantiomerically pure analogs of this compound is a critical area of research, driven by the distinct biological activities often exhibited by different stereoisomers. While direct methods for the asymmetric synthesis of this specific compound are not extensively documented, several established strategies for stereochemical control in structurally related carboxylic acids can be adapted. These methods primarily include enzymatic kinetic resolution, diastereomeric salt formation, and asymmetric hydrogenation.
Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes to resolve a racemic mixture. For a structurally similar compound, 4-methoxy-2-methyl-4-oxobutanoic acid methyl ester, lipases from Candida antarctica (CAL-B) have been effectively used. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the unreacted (R)-ester with high enantiomeric excess. This approach could potentially be applied to an appropriate ester derivative of this compound.
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. For instance, racemic 4-methoxy-2-methyl-4-oxobutanoic acid has been resolved using (1R,2S)-ephedrine. The choice of solvent and the stoichiometry of the acid-to-base ratio are critical factors in achieving high diastereomeric excess. A similar strategy could be developed for this compound by screening various chiral resolving agents and crystallization conditions.
Asymmetric Hydrogenation: For precursors containing a carbon-carbon double bond, transition metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing chirality. Catalysts composed of a transition metal, such as palladium, and a chiral ligand, like (R)-BINAP, can facilitate the stereoselective addition of hydrogen. An unsaturated precursor to this compound could potentially be hydrogenated to the desired chiral product with high enantiomeric excess under optimized conditions of pressure, temperature, and solvent.
Table 1: Comparison of Chiral Synthesis Methods for Related Carboxylic Acids
| Method | Key Features | Example Application | Potential for this compound |
|---|---|---|---|
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Resolution of racemic 4-methoxy-2-methyl-4-oxobutanoic acid methyl ester using CAL-B lipase (B570770). | High, applicable to an ester derivative. |
| Diastereomeric Salt Formation | Classical, scalable method. | Resolution of racemic 4-methoxy-2-methyl-4-oxobutanoic acid with (1R,2S)-ephedrine. | High, requires screening of chiral resolving agents. |
| Asymmetric Hydrogenation | High enantiomeric excess, efficient for specific precursors. | Hydrogenation of 4-methoxy-2-methyl-4-oxo-2-butenoic acid using a Pd/(R)-BINAP catalyst. | Moderate, requires a suitable unsaturated precursor. |
Influence of Molecular Structure on Reaction Selectivity and Rate
The molecular structure of this compound, characterized by a flexible ether linkage and a terminal carboxylic acid group, significantly influences its reactivity, particularly in terms of reaction selectivity and rate.
The presence of the ether oxygen atom in the 2-methoxyethoxy group can impact intramolecular reactions. The lone pairs of electrons on the ether oxygen can participate in neighboring group effects, potentially influencing the reactivity of the ester carbonyl group or the carboxylic acid. This can affect the rate of intramolecular cyclization reactions, should the conditions favor such a pathway.
In the context of designing analogs, modifications to the molecular structure can be used to fine-tune reactivity. For example, the synthesis of various alkoxymethyl morpholine (B109124) analogs has demonstrated that altering linker groups and substituents can significantly impact biological activity and physicochemical properties like lipophilicity. nih.gov Similarly, in the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, the nature of the substituents influences the propensity for intramolecular cyclization. chimicatechnoacta.ruresearchgate.net These examples highlight the principle that modifications to the parent structure of this compound would be expected to modulate its reaction selectivity and rates in a predictable manner.
Applications in Advanced Materials Science
Role as a Grafting Agent for Surface Functionalization
The presence of a carboxylic acid group in 4-(2-methoxyethoxy)-4-oxobutanoic acid makes it an effective grafting agent for the surface functionalization of various materials. This is particularly relevant in the modification of nanomaterials, where precise control over surface properties is crucial for their performance in diverse applications.
PEGylation Strategies for Nanomaterials (e.g., TiO₂ Nanocrystals)
A significant application of this compound is in the PEGylation of metal oxide nanoparticles, a common strategy to enhance their biocompatibility and prolong their circulation time in biological systems. This compound serves as a carboxylic group-containing linker for the attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of nanomaterials such as titanium dioxide (TiO₂) nanocrystals.
In a combined experimental and theoretical study, researchers utilized this compound as one of the terminal linkers for grafting mPEG (polyethylene glycol monomethyl ether) onto TiO₂ nanoparticles. The carboxylic acid group of the molecule provides a strong anchoring point to the metal oxide surface, facilitating the formation of a dense and stable PEG corona. This PEG layer is instrumental in preventing the aggregation of nanoparticles and reducing non-specific protein adsorption, which are critical requirements for biomedical applications. The effectiveness of this compound as a linker was compared with other terminal groups like hydroxyl and phosphonate, highlighting the importance of the anchoring group's nature in achieving high grafting densities.
Tailoring Surface Properties through Carboxylic Acid Linkages
The carboxylic acid group of this compound provides a robust and versatile linkage for tailoring the surface properties of materials. Carboxylic acids are widely used as linkers in solid-phase synthesis and for modifying surfaces due to their ability to form strong bonds with a variety of substrates, including metal oxides and amines.
Development of Specialty Chemicals and Functional Polymers
While direct research on the incorporation of this compound into polymer backbones is not extensively documented in the provided information, its chemical structure, based on a succinic acid derivative, suggests significant potential in the development of specialty chemicals and functional polymers. The presence of both an ester and a carboxylic acid group allows for a variety of polymerization and modification reactions.
Incorporation into Polymer Backbones for Specific Properties
As a derivative of succinic acid, this compound can be considered a monomer for the synthesis of polyesters and polyamides. Succinic acid itself is a well-established platform chemical for producing a wide range of bio-based polymers. The esterification or amidation of the carboxylic acid group of this compound with suitable diols or diamines could lead to the formation of polyesters or polyamides, respectively.
The incorporation of the methoxyethoxy side chain into the polymer backbone would be expected to impart specific properties to the resulting material. For instance, the flexible and hydrophilic nature of the methoxyethoxy group could enhance the polymer's solubility in certain solvents, modify its thermal properties such as the glass transition temperature, and improve its biocompatibility. Polymers functionalized with methoxyethoxy groups are known to exhibit thermo-responsive behavior, which could be a valuable property for applications in smart materials and drug delivery systems.
Precursor for Advanced Coating and Surface Modification Agents
The dual functionality of this compound makes it a promising precursor for the synthesis of advanced coating and surface modification agents. The carboxylic acid group can react with various functional groups, such as epoxides, isocyanates, and alcohols, which are common components of coating formulations.
For example, the reaction between a carboxylic acid and an epoxy group is a widely used crosslinking mechanism in industrial coatings, including powder coatings. This reaction forms stable ester linkages that contribute to the chemical resistance and durability of the coating. By using this compound in such formulations, the methoxyethoxy functionality can be introduced into the coating matrix, potentially improving properties like flexibility, adhesion, and surface wettability. Furthermore, its ester group could undergo transesterification reactions, offering another route for chemical modification and integration into coating systems.
Interfacial Chemistry and Adhesion Mechanisms
The interfacial behavior of materials is governed by their surface chemistry. The presence of specific functional groups, such as the carboxylic acid and methoxyethoxy moieties in this compound, can significantly influence interfacial properties and adhesion mechanisms.
The carboxylic acid group is known to play a crucial role in adhesion to various substrates. Materials with carboxylic acid functionalities on their surface often exhibit enhanced cell adhesion. This is attributed to the ability of these groups to interact with biological macromolecules. The adhesion mechanism can involve a combination of hydrogen bonding, electrostatic interactions, and even covalent bond formation with complementary functional groups on the substrate.
On the other hand, the methoxyethoxy group can influence the interfacial energy and wetting characteristics of a surface. The presence of ether oxygens in this group can lead to hydrogen bonding with water, thereby increasing the hydrophilicity of the surface. In the context of pectin, a biopolymer, a higher degree of methoxylation has been shown to decrease the interfacial tension and allow the molecule to be more flexible and extendable at an interface. While a direct analogy cannot be drawn without specific data, it is plausible that the methoxyethoxy group in this compound would similarly impact the interfacial properties of surfaces it modifies.
The combination of a strong anchoring group (carboxylic acid) and a functionality that can modulate interfacial properties (methoxyethoxy) makes this compound a molecule of interest for controlling adhesion and interfacial chemistry in a variety of advanced material applications.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications |
| This compound | C₇H₁₂O₅ | Carboxylic Acid, Methoxyethoxy, Ester | Surface functionalization, Polymer synthesis, Coating precursor |
| Succinic Acid | C₄H₆O₄ | Dicarboxylic Acid | Platform chemical for polymers |
| Poly(ethylene glycol) (PEG) | (C₂H₄O)n | Ether | PEGylation for biocompatibility |
| Titanium Dioxide (TiO₂) | TiO₂ | Metal Oxide | Nanomaterial substrate |
Table 2: Functional Group Interactions in Surface Modification
| Functional Group on Grafting Agent | Surface Functional Group | Type of Interaction | Application Example |
| Carboxylic Acid (-COOH) | Metal Hydroxyl (-M-OH) | Covalent/Ionic Bonding | Grafting onto TiO₂ |
| Carboxylic Acid (-COOH) | Silanol (-Si-OH) | Covalent Bonding (Esterification) | Modification of silica (B1680970) surfaces |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Ionic/Amide Bond Formation | Adhesion promotion |
Applications in Synthetic Organic Chemistry As a Building Block
Utilization in Multi-Step Total Synthesis of Complex Molecules
While specific examples of the direct use of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is analogous to other succinate (B1194679) monoesters that are fundamental precursors in such endeavors. The general strategy involves leveraging the differential reactivity of the carboxylic acid and the ester functionalities. The carboxylic acid can be activated to form amide or ester linkages, while the ester group can be hydrolyzed or transesterified at a different stage of the synthesis. This orthogonal reactivity is crucial for the sequential construction of intricate molecular architectures.
The 2-methoxyethoxy group can also play a role in modulating the solubility and physical properties of synthetic intermediates, which can be advantageous in multi-step sequences. Furthermore, this group can be cleaved under specific conditions if required, adding another layer of synthetic flexibility. The principles of retrosynthetic analysis suggest that this compound is an ideal starting material for fragments of polyketides, macrolides, and other complex natural products where a four-carbon dicarboxylic acid unit is required.
Construction of Novel Heterocyclic Systems
The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.
One prominent application is in the synthesis of pyridazines and related nitrogen-containing heterocycles . The reaction of the butanoic acid derivative with hydrazine (B178648) or its derivatives can lead to the formation of a six-membered pyridazinone ring. The reaction typically proceeds through the initial formation of a hydrazide at the more reactive carboxylic acid terminus, followed by an intramolecular cyclization-condensation involving the ester carbonyl group. The reaction conditions can be tuned to favor the desired cyclization pathway. For instance, reacting 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine with a succinic acid derivative can lead to the formation of novel pyridazinone structures.
Furthermore, this compound can be a precursor for the synthesis of pyrazoles . The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While this compound is a 1,4-dicarbonyl compound, it can be chemically modified to create a 1,3-dicarbonyl synthon, which can then undergo cyclization to form substituted pyrazoles. These pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities.
Asymmetric Synthesis and Chiral Auxiliaries Derived from Related Compounds
In the realm of asymmetric synthesis, where the selective synthesis of a specific stereoisomer is paramount, chiral auxiliaries are indispensable tools. While there is no direct evidence of this compound itself being used as a chiral auxiliary, the fundamental succinate backbone is a common feature in many well-established chiral auxiliaries.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include those derived from amino alcohols, such as Evans oxazolidinones and pseudoephedrine. These are often acylated with carboxylic acids to form amides.
The carboxylic acid functionality of this compound could, in principle, be coupled to a chiral amine to form a chiral amide. The resulting molecule could then be used to direct stereoselective alkylation or aldol (B89426) reactions at the α-carbon to the ester carbonyl. The stereochemical outcome would be dictated by the steric and electronic properties of the chiral auxiliary. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched butanoic acid derivative.
Linker Molecule in the Synthesis of Conjugates and Probes
The bifunctional nature of this compound, combined with the flexible and hydrophilic 2-methoxyethoxy chain, makes it an attractive candidate for use as a linker molecule in the synthesis of bioconjugates and molecular probes. Linkers are crucial components that connect two or more different molecules, such as a drug and an antibody in an antibody-drug conjugate (ADC), or a fluorescent dye and a biomolecule.
The carboxylic acid end of the molecule can be activated and coupled to an amine group on a protein, antibody, or other biomolecule to form a stable amide bond. The ester end, on the other hand, can be hydrolyzed to reveal a second carboxylic acid, which can then be used for further conjugation, or it can be reacted with another nucleophile. The ethylene (B1197577) glycol-like spacer (methoxyethoxy group) can enhance the water solubility of the resulting conjugate, which is often a desirable property for biological applications.
For example, in the development of fluorescent probes, the carboxylic acid could be attached to an amine-containing fluorophore, while the ester could be modified to attach to a targeting moiety that directs the probe to a specific cellular location. The flexibility of the linker can also be important for ensuring that the conjugated molecules can adopt their optimal conformations and retain their biological activity.
Precursor to Other Functionalized Butanoic Acid Derivatives
One of the most straightforward and powerful applications of this compound is as a precursor for a wide array of other functionalized butanoic acid derivatives. The differential reactivity of its two carbonyl groups is the key to its versatility.
Amide Synthesis: The carboxylic acid can be readily converted into a variety of amides through reaction with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) or after conversion to a more reactive species like an acid chloride. This allows for the introduction of a wide range of functional groups and structural diversity. The synthesis of primary and secondary amides from esters is also a well-established transformation.
Ester Synthesis: The carboxylic acid can also be esterified with various alcohols under acidic conditions (Fischer esterification) or via other esterification protocols. This allows for the synthesis of unsymmetrical succinate diesters. Additionally, the methoxyethyl ester can be selectively cleaved or transesterified under specific conditions, providing another handle for modification.
The methylene (B1212753) groups in the butanoic acid backbone can also be functionalized, for example, through enolate chemistry at the carbon alpha to the ester carbonyl, to introduce alkyl or other substituents. This further expands the range of accessible derivatives.
Supramolecular Interactions and Self Assembly
Investigation of Intermolecular Forces
The supramolecular behavior of 4-(2-Methoxyethoxy)-4-oxobutanoic acid is governed by a combination of intermolecular forces, primarily hydrogen bonding and potential ether-metal interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This functional group can lead to the formation of robust supramolecular synthons. mdpi.com A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This is a highly predictable and stable interaction.
The ether oxygen atom and the carbonyl oxygen of the ester group can also act as hydrogen bond acceptors. nih.gov This allows for the formation of more extended hydrogen-bonding networks, where the carboxylic acid of one molecule can interact with the ether or ester oxygen of another. The presence of these multiple hydrogen bond acceptors can lead to complex and varied supramolecular architectures.
Potential as a Component in Host-Guest Chemistry
The structural characteristics of this compound make it a promising candidate for use in host-guest chemistry, where a host molecule selectively binds a guest molecule. nih.gov
Design of Receptors for Specific Substrates
While this compound itself is a relatively small molecule, it can be incorporated as a functional component into larger macrocyclic or cage-like host structures. The carboxylic acid group provides a point of attachment for building more complex architectures. The methoxyethoxy side chain can be oriented to create a binding pocket with specific electronic and steric properties. For instance, the ether linkage could provide a soft binding site for complementary guest molecules through dipole-dipole or hydrogen bonding interactions. The design of such receptors would depend on the nature of the target guest molecule.
Formation of Supramolecular Assemblies and Networks
Through self-assembly, this compound can form porous networks capable of encapsulating guest molecules. The formation of hydrogen-bonded networks can create cavities or channels within the crystal lattice. nih.gov The size and shape of these cavities would be determined by the packing of the molecules, which in turn is influenced by the interplay of the various intermolecular forces. The flexibility of the ether-containing side chain may allow the host lattice to adapt to the size and shape of different guest molecules, a phenomenon known as induced fit. nih.gov
Self-Assembly Processes and Ordered Structures
Self-assembly is the spontaneous organization of molecules into well-defined structures. For this compound, the primary driving force for self-assembly is hydrogen bonding. The formation of carboxylic acid dimers is a strong directing force, which can lead to the formation of one-dimensional chains or tapes. These primary structures can then further organize into two- or three-dimensional arrays through weaker interactions, such as C-H···O hydrogen bonds involving the ether and ester groups, and van der Waals forces.
Chelation and Coordination Chemistry of the Carboxylic Acid and Ether Moieties
The presence of both a carboxylic acid and an ether group allows this compound to act as a versatile ligand in coordination chemistry. Upon deprotonation, the carboxylate group is a strong coordinating agent for a wide range of metal ions. mdpi.com The ether oxygen can also participate in coordination, allowing the molecule to act as a chelating or bridging ligand.
The molecule can act as a bidentate chelating ligand, coordinating to a metal ion through one of the carboxylate oxygens and the ether oxygen. This would form a stable six-membered chelate ring. The flexibility of the side chain is crucial for achieving the correct geometry for chelation.
Alternatively, the molecule can act as a bridging ligand, connecting two or more metal centers. For example, the carboxylate group could bridge two metal ions, while the ether oxygen coordinates to one of them. This can lead to the formation of coordination polymers with varying dimensionalities (1D, 2D, or 3D). rsc.org The specific coordination mode and the resulting structure will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Table of Potential Coordination Modes
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one oxygen of the carboxylate group. | Alkali metals, alkaline earth metals |
| Bidentate Chelating | Coordination through one carboxylate oxygen and the ether oxygen. | Transition metals, lanthanides |
| Bidentate Bridging | The carboxylate group bridges two metal centers. | Transition metals, main group metals |
| Tridentate | Coordination through both carboxylate oxygens and the ether oxygen. | Lanthanides, larger transition metals |
The coordination chemistry of this compound is expected to be rich and varied, offering opportunities for the synthesis of new materials with interesting structural and functional properties.
Enzymatic Transformations and Biocatalysis Potential
Bioremediation and Biodegradation Studies
The presence of both ester and ether bonds in 4-(2-Methoxyethoxy)-4-oxobutanoic acid suggests potential pathways for microbial degradation, a critical aspect of environmental bioremediation. Synthetic organic chemicals, particularly those containing ether linkages, can be persistent environmental pollutants. However, numerous microorganisms have evolved enzymatic systems capable of cleaving such recalcitrant bonds.
The initial and most probable step in the biodegradation of this compound would be the hydrolysis of the ester bond. This reaction is commonly catalyzed by a wide range of microbial hydrolases, such as esterases and lipases, which are ubiquitous in nature. nih.gov This cleavage would yield succinic acid and 2-methoxyethanol (B45455). Succinic acid is a readily metabolizable intermediate of the citric acid cycle, while 2-methoxyethanol would require further degradation, likely initiated by an ether-cleaving enzyme system (etherase), such as a monooxygenase. frtr.govasm.org
Microorganisms, particularly bacteria like Pseudonocardia species, have demonstrated the ability to degrade ether-containing pollutants. asm.org A hypothetical bioremediation study would involve screening various microbial strains or consortia for their ability to utilize this compound as a carbon source. The efficiency of degradation would be monitored over time under different environmental conditions (e.g., aerobic vs. anaerobic, pH, temperature).
Illustrative Data: Hypothetical Biodegradation of this compound
This table presents hypothetical data for illustrative purposes, showing potential outcomes of a biodegradation screening study.
Enzymatic Synthesis of Optically Active Derivatives
Biocatalysis is a powerful tool for producing chiral molecules with high stereoselectivity, which are crucial building blocks for pharmaceuticals and fine chemicals. nih.gov
While this compound itself does not possess a ketone group, a closely related precursor, such as 4-(2-methoxyethoxy)-2,4-dioxobutanoic acid, could be a substrate for stereoselective reduction. The enzymatic reduction of prochiral ketones to chiral alcohols is one of the most developed areas of biocatalysis. wikipedia.orgnih.gov This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a hydride cofactor, usually NADPH or NADH. nih.gov
The process would involve screening a library of KREDs to identify an enzyme that can reduce one of the ketone groups with high conversion and excellent enantiomeric excess (e.e.). nih.govrsc.org A successful reduction would yield a chiral hydroxy derivative, a valuable synthon for complex organic synthesis. The cofactor is typically recycled in situ using a secondary enzyme system, such as glucose dehydrogenase, to make the process economically viable. nih.gov
Illustrative Data: Hypothetical Screening of Ketoreductases (KREDs) for the Asymmetric Reduction of a Keto-Precursor
This table presents hypothetical data for the reduction of a precursor like 4-(2-methoxyethoxy)-2,4-dioxobutanoic acid to illustrate the potential for creating chiral derivatives.
Hydrolases, particularly lipases and esterases, are versatile biocatalysts that can function in both aqueous and non-aqueous environments. In aqueous media, they catalyze hydrolysis, while in organic solvents or solvent-free systems, they can synthesize esters. nottingham.ac.uk
Esterification: The free carboxylic acid group of this compound can be enzymatically esterified with a variety of alcohols to produce asymmetric diesters of succinic acid. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold as Novozym 435), are highly effective for such reactions. nih.govresearchgate.net This biocatalytic route offers a green alternative to chemical catalysis, proceeding under mild conditions with high selectivity. researchgate.netnih.gov
Hydrolysis: The selective hydrolysis of the methoxyethoxy ester group can be achieved using esterases or lipases in an aqueous buffer. nih.govnih.gov This reaction would regenerate succinic acid. The ability to selectively cleave this ester bond under mild enzymatic conditions could be useful in synthetic chemistry, for example, as a protecting group strategy or for the controlled release of succinate (B1194679).
Substrate Potential for Metabolic Pathway Research (e.g., Related Oxobutanoic Acids)
Succinic acid is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthesis. ontosight.ainumberanalytics.commdpi.com The study of succinate metabolism is crucial for understanding various physiological and pathological states, including cancer and inflammation. nih.gov However, charged molecules like succinate often have poor cell membrane permeability.
To overcome this, researchers often use cell-permeable esters, such as succinic acid monomethyl ester, which can enter the cell and be hydrolyzed by intracellular esterases to release succinate. nih.govdiabetesjournals.org This technique allows for the direct study of the effects of increased intracellular succinate concentrations.
This compound is structurally analogous to these metabolic probes. It could potentially be used in a similar fashion to deliver succinate into cells to study its effects on metabolic pathways like the TCA cycle, gluconeogenesis, and cellular signaling. diabetesjournals.orgnih.gov Its unique methoxyethoxy group may confer different properties regarding solubility and membrane transport compared to simpler methyl or ethyl esters.
Enzyme Mechanism Studies with this compound
The detailed study of enzyme mechanisms often relies on the use of substrate analogues or inhibitors to probe the structure and function of the enzyme's active site. nih.gov this compound could serve as a valuable tool in this context for enzymes that recognize or metabolize succinate.
For instance, it could be used as a substrate analogue to study succinate dehydrogenase (SDH), the enzyme that oxidizes succinate to fumarate (B1241708) in the TCA cycle. mdpi.comnih.gov The bulkier and more flexible methoxyethoxy group, compared to a simple carboxylate, could provide insights into the steric and electronic requirements of the SDH active site. By observing how the enzyme binds or fails to process this analogue, researchers can infer details about the catalytic mechanism. Furthermore, derivatives of this compound could be synthesized to act as specific inhibitors, which are essential tools for studying metabolic fluxes and have potential therapeutic applications. semanticscholar.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of specialty chemicals like 4-(2-Methoxyethoxy)-4-oxobutanoic acid is increasingly being viewed through the lens of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes that depart from traditional methods. Key areas of exploration will include the use of renewable starting materials, the implementation of catalytic processes to minimize waste, and the utilization of safer, more environmentally benign solvents.
Advanced Computational Modeling for Predictive Design
Computational modeling is a powerful tool for accelerating the design and development of new chemical entities and processes. nih.gov In the context of this compound, future research could leverage computational approaches to predict its physicochemical properties and reactivity with greater accuracy. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into the compound's conformational behavior, electronic structure, and interaction with other molecules.
This predictive capability can guide the rational design of new derivatives and formulations with tailored properties. nih.gov For example, modeling could be used to screen for potential applications in areas such as polymer chemistry or as a component in functional fluids, saving significant time and resources compared to traditional experimental approaches. nih.gov
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
Development of Multifunctional Derivatives with Tunable Properties
The chemical structure of this compound, featuring both a carboxylic acid and an ester group with an ether linkage, provides a versatile scaffold for the development of multifunctional derivatives. Future research is expected to focus on modifying this structure to create new molecules with tunable properties for specific applications.
For instance, the carboxylic acid group can be functionalized to introduce polymerizable moieties, leading to the creation of new monomers for advanced polymers. researchgate.netbldpharm.com The methoxyethoxy group could also be modified to alter the compound's solubility, thermal stability, or coordinating ability. This could lead to the development of novel surfactants, plasticizers, or components for battery electrolytes. The ability to produce such 'tailored' molecules is a key driver in modern materials science. ox.ac.uk
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry are focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com this compound, derived from succinic acid (a bio-based platform chemical), has the potential to be utilized in a variety of sustainable technologies.
Potential future applications could include its use as a green solvent, a bio-based building block for biodegradable polymers, or as a component in environmentally friendly coatings and adhesives. Its physical properties suggest it could be a safer alternative to more volatile and hazardous organic solvents. As the demand for sustainable products continues to grow, research into the application of this compound in green technologies is expected to expand significantly. researchgate.netox.ac.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)-4-oxobutanoic acid, and what are their critical considerations?
- Methodology : A common approach involves esterification or condensation reactions. For example, Knoevenagel condensation under alkaline conditions can link the methoxyethoxy moiety to a butanoic acid backbone, followed by hydrolysis and purification . Key considerations include controlling reaction pH (to avoid side reactions) and ensuring anhydrous conditions to prevent premature hydrolysis. Post-synthesis, thorough drying (e.g., using molecular sieves) is essential to eliminate residual methanol, which can interfere with downstream reactions .
- Data : Yield optimization often requires iterative adjustments of reaction time and temperature. For instance, refluxing in ethanol for 4 hours achieves ~97% yield in analogous syntheses .
Q. How should researchers ensure purity and verify structural integrity post-synthesis?
- Methodology : Use NMR to confirm the absence of impurities like methanol (δ 3.3–3.5 ppm) and validate the structure. For this compound, expect signals at δ 2.60–2.80 ppm (m, 2xCH), δ 3.68 ppm (s, OCH), and a broad OH peak . Chromatographic techniques (HPLC or TLC) with UV detection can monitor reaction progress and purity.
- Safety : Always use PPE (gloves, goggles) and handle waste via certified disposal services due to the compound’s potential toxicity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Critical for confirming the methoxyethoxy group (distinct and signals) and detecting residual solvents.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Data Contradictions : If yields plateau, assess intermediate stability via kinetic studies. For example, prolonged refluxing may degrade acid-sensitive groups .
Q. How do researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-methoxy-4-oxobutanoic acid ).
- Density Functional Theory (DFT) : Simulate expected NMR shifts to align with experimental results.
- Crystallography : If crystallizable, X-ray diffraction provides unambiguous structural confirmation .
Q. What is the impact of the methoxyethoxy group on the compound’s reactivity and biological activity?
- Chemical Reactivity : The ether group enhances electron-donating effects, increasing susceptibility to nucleophilic attack at the carbonyl. This facilitates derivatization (e.g., amidation or esterification) for drug-discovery applications .
- Biological Activity : Fluorinated or methoxy-substituted analogs show enzyme inhibition (e.g., COX or Kynurenine-3-hydroxylase) due to enhanced hydrophobic interactions with active sites .
- Data : In vitro assays using enzyme inhibition models (IC values) quantify bioactivity .
Key Considerations for Advanced Applications
- Derivatization : Use pre-column derivatization (e.g., with 6-MOQ-EtOCOOSu) to enhance detectability in amino acid analysis or metabolic profiling .
- Polymer Chemistry : The methacrylate derivative (4-[2-(methacryloyloxy)ethoxy]-4-oxobutanoic acid) serves as a crosslinker in hydrogels for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
